
Dextromethorphan
Vue d'ensemble
Description
Le dextrométhorphane est un médicament synthétique apparenté à la morphine et est couramment utilisé comme antitussif. Il s'agit de la forme dextrogyre du racéméthorphane racémique et est souvent formulé sous forme de monohydrate de bromhydrate . Le dextrométhorphane agit sur le système nerveux central pour supprimer le réflexe de toux et est largement utilisé dans les médicaments contre la toux et le rhume en vente libre .
Méthodes De Préparation
La préparation du dextrométhorphane implique plusieurs voies synthétiques. Une méthode comprend la O-méthylation des intermédiaires de dextrométhorphane en utilisant du carbonate de diméthyle sous l'influence d'un catalyseur . Une autre méthode implique l'utilisation de borohydrure de potassium comme agent réducteur et de trichlorure d'aluminium pour la cyclisation . Ces méthodes sont conçues pour être rentables et adaptées à la production industrielle.
Analyse Des Réactions Chimiques
Le dextrométhorphane subit diverses réactions chimiques, notamment :
Oxydation : Le dextrométhorphane peut être oxydé pour former du dextrorphan, son principal métabolite.
Substitution : La O-méthylation est une réaction de substitution courante utilisée dans la synthèse du dextrométhorphane.
Les réactifs courants utilisés dans ces réactions comprennent le carbonate de diméthyle, le borohydrure de potassium et le trichlorure d'aluminium. Les principaux produits formés à partir de ces réactions comprennent le dextrorphan et d'autres composés intermédiaires.
Applications de recherche scientifique
Le dextrométhorphane a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier la participation des récepteurs du glutamate dans la neurotoxicité.
Mécanisme d'action
Le dextrométhorphane exerce ses effets par le biais de plusieurs mécanismes :
Antagonisme du récepteur NMDA : Il agit comme un antagoniste non compétitif du récepteur N-méthyl-D-aspartate (NMDA), ce qui augmente les niveaux de glutamate.
Agonisme du récepteur sigma-1 : Le dextrométhorphane est un agoniste du récepteur sigma-1, ce qui augmente les niveaux de sérotonine.
Inhibition du recapture de la sérotonine : Il agit comme un inhibiteur non sélectif de la recapture de la sérotonine.
Suppression de la toux : Le dextrométhorphane supprime la toux en déprimant le centre de la toux dans le bulbe rachidien.
Applications De Recherche Scientifique
Historical Overview
Dextromethorphan was approved by the FDA in 1958 as a cough suppressant. Over the years, it has been incorporated into numerous over-the-counter cough medications. In 2010, the FDA expanded its indication to include treatment for pseudobulbar affect (PBA) when combined with quinidine, addressing emotional dysregulation in neurological conditions .
Cough Suppression
The primary application of this compound remains its effectiveness in suppressing coughs associated with upper respiratory tract infections (URTIs). A meta-analysis demonstrated that a single dose of 30 mg of this compound significantly reduced cough frequency and intensity compared to placebo . This antitussive effect is attributed to its action on the central nervous system, where it inhibits the cough reflex.
Neurological Disorders
Recent studies have identified potential applications of this compound in treating various neurological conditions:
- Pseudobulbar Affect (PBA) : As noted, this compound/quinidine is approved for PBA, a condition characterized by involuntary emotional outbursts. Clinical trials have shown that this combination can effectively manage symptoms associated with neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS) .
- Agitation in Alzheimer's Disease : The combination of this compound/quinidine is under investigation for reducing agitation in Alzheimer’s patients, presenting a promising avenue for managing neuropsychiatric symptoms .
- Opioid Withdrawal : this compound has also been studied for its role in alleviating withdrawal symptoms in opioid use disorder. A randomized clinical trial indicated that it could reduce both the duration and severity of withdrawal symptoms when used alongside clonidine .
Pulmonary Conditions
A groundbreaking study published in Science Translational Medicine suggests that this compound may have therapeutic potential in treating lung fibrosis. Researchers found that DM could impede collagen formation within lung cells, thereby reducing scarring associated with this condition . The study utilized advanced techniques such as high-throughput microscopy and proteomics to elucidate DM's mechanisms of action, paving the way for future clinical trials.
Pharmacokinetics and Safety Profile
This compound is generally well-tolerated, with a favorable safety profile when used as directed. Its pharmacokinetics indicate rapid absorption and metabolism, primarily via the liver. The drug's half-life allows for convenient dosing schedules, typically requiring administration every 4 to 6 hours for cough suppression .
Case Studies and Clinical Trials
Mécanisme D'action
Dextromethorphan exerts its effects through multiple mechanisms:
NMDA Receptor Antagonism: It acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which increases glutamate levels.
Sigma-1 Receptor Agonism: This compound is an agonist at the sigma-1 receptor, which increases serotonin levels.
Serotonin Reuptake Inhibition: It acts as a nonselective serotonin reuptake inhibitor.
Cough Suppression: This compound suppresses cough by depressing the cough center in the medulla oblongata.
Comparaison Avec Des Composés Similaires
Le dextrométhorphane est souvent comparé à d'autres composés antitussifs et expectorants :
Guaiphénésine : Un expectorant qui aide à fluidifier les mucosités, ce qui permet de les expectorer plus facilement en toussant.
Le dextrométhorphane est unique dans sa combinaison d'antagonisme du récepteur NMDA, d'agonisme du récepteur sigma-1 et d'inhibition de la recapture de la sérotonine, ce qui contribue à ses effets pharmacologiques divers .
Activité Biologique
Dextromethorphan (DXM) is a widely used over-the-counter medication primarily known for its antitussive (cough suppressant) properties. However, recent research has revealed a range of biological activities that extend beyond its traditional use. This article explores the various biological activities of DXM, including its anti-inflammatory, neuroprotective, and potential therapeutic effects, supported by data tables and case studies.
Pharmacological Properties
DXM is a synthetic derivative of morphine, classified as an NMDA receptor antagonist. Its pharmacological profile includes:
- Antitussive Activity : DXM effectively suppresses cough reflexes in both adults and children.
- Anti-inflammatory Effects : Research indicates that DXM can reduce inflammation and modulate immune responses.
- Neuroprotective Effects : DXM has been shown to protect against neurotoxic damage in various models.
Anti-inflammatory Activity
Recent studies have highlighted DXM's potential as an anti-inflammatory agent. A notable study demonstrated that DXM significantly reduced pro-inflammatory cytokines in collagen-induced arthritis (CIA) mice. Key findings include:
- Reduction of Cytokines : DXM treatment resulted in decreased levels of TNF-α, IL-6, and IL-12 in activated microglia and macrophages .
- Impact on T-cell Responses : DXM suppressed CD4+ T-cell proliferation and inflammatory cytokine production, indicating a modulatory effect on the immune system .
Table 1: Effects of this compound on Inflammatory Markers
Marker | Control Group | DXM Treatment (20 mg/kg) | DXM Treatment (40 mg/kg) |
---|---|---|---|
TNF-α | High | Significant Reduction | Significant Reduction |
IL-6 | High | Moderate Reduction | Significant Reduction |
IL-12 | High | Moderate Reduction | Significant Reduction |
Neuroprotective Effects
DXM has shown promise in neuroprotection through various mechanisms:
- Anticonvulsant Properties : Studies suggest that DXM can suppress seizures induced by various stimuli, although its efficacy varies across different models .
- Protection Against Neurotoxicity : Research indicates that DXM can prevent glutamate-induced toxicity in neuronal cultures and protect dopaminergic neurons from toxic insults .
Case Study: this compound in Seizure Management
A clinical case reported the use of DXM in managing seizures induced by maximal electroshock. The patient showed significant improvement with DXM administration, highlighting its potential as an anticonvulsant agent .
Clinical Applications
The clinical implications of DXM extend beyond cough suppression:
- Cough Management in Pediatrics : A randomized controlled trial involving children aged 6-11 demonstrated a 21% reduction in total coughs over 24 hours with DXM compared to placebo .
- Potential Use in Arthritis : The anti-inflammatory properties of DXM suggest potential applications in treating rheumatoid arthritis and other inflammatory conditions .
Safety and Toxicology
Despite its therapeutic potential, DXM misuse can lead to serious adverse effects. Reports indicate cases of overdose characterized by hallucinations, agitation, and respiratory depression, which were successfully reversed using naloxone, an opioid antagonist .
Table 2: this compound Overdose Symptoms
Symptom | Description |
---|---|
Hallucinations | Visual or auditory disturbances |
Agitation | Increased restlessness |
Respiratory Depression | Reduced respiratory rate |
Coma | Severe cases leading to unconsciousness |
Propriétés
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-NJAFHUGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |
Record name | Dextromethorphan [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022908 | |
Record name | Dextromethorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |
Record name | Dextromethorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextromethorphan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors. | |
Record name | Dextromethorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextromethorphan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow crystalline powder | |
CAS No. |
125-71-3 | |
Record name | Dextromethorphan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextromethorphan [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromethorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextromethorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromethorphan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dextromethorphan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dextromethorphan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-124, 109-111 °C | |
Record name | Dextromethorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00514 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextromethorphan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dextromethorphan?
A1: this compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. []
Q2: Does this compound have any effect on serotonin levels?
A3: Yes, research suggests that this compound can increase serotonin (5-HT) levels in the brain. [] One study found that this compound significantly increased 5-HT and its metabolite, 5-HIAA, in mouse brains. [] This effect is thought to contribute to its antitussive action.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H25NO and its molecular weight is 271.40 g/mol. (Information extracted from public chemical databases, not explicitly stated in the provided articles)
Q4: Is there evidence of this compound forming complexes with other molecules for drug delivery purposes?
A5: Yes, one study explored the formation of this compound-resin complexes to develop extended-release micropellets. [] The research focused on optimizing the drug-resin ratio and coating the complex with ethyl cellulose for controlled drug release.
Q5: Are there any known catalytic properties or applications of this compound?
A5: The provided research articles do not describe any catalytic properties or applications of this compound. Its primary use is as a pharmaceutical agent.
Q6: What structural features of this compound are essential for its activity?
A6: The provided research articles do not go into detail about specific structure-activity relationships for this compound.
Q7: Are there specific formulation strategies used to enhance this compound's stability or bioavailability?
A8: Yes, one study describes the development of oral dispersible film agents for this compound Hydrobromide using Polacrilin or Polacrilin Potassium. [] This formulation aimed to mask the unpleasant taste of the drug and improve patient compliance.
Q8: Do the provided research articles discuss SHE regulations related to this compound?
A8: No, the provided articles primarily focus on this compound's pharmacological properties, metabolism, and potential therapeutic applications, without delving into specific SHE regulations.
Q9: How is this compound metabolized in the body?
A10: this compound undergoes extensive metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme. [, , , ] This metabolic pathway can exhibit genetic polymorphism, leading to variations in this compound's efficacy and potential for drug interactions. [, , ]
Q10: What is the primary metabolite of this compound, and does it contribute to the drug's activity?
A11: this compound is primarily metabolized to Dextrorphan via O-demethylation. [, ] Dextrorphan possesses pharmacological activity and is thought to contribute to the antitussive effects of this compound. [, ]
Q11: Does liver disease affect this compound metabolism?
A13: Research indicates that liver disease can impair this compound's O-demethylation, but not enough to significantly impact the assignment of phenotypes. [] Therefore, even with liver disease, the prevalence of poor metabolizer phenotype remained similar to healthy controls.
Q12: What preclinical models have been used to investigate this compound's effects on pain?
A14: The formalin test in rats has been utilized to assess this compound's antinociceptive properties and its influence on tolerance induced by swim stress. [] The research suggests that this compound, potentially through NMDA receptor mechanisms, plays a role in stress-induced antinociception.
Q13: Has this compound been studied for its potential in treating neuropathic pain?
A15: Yes, clinical trials have investigated high-dose oral this compound for treating painful diabetic neuropathy and postherpetic neuralgia. [] While results were mixed, this compound showed promise in reducing pain associated with diabetic neuropathy.
Q14: Are there known mechanisms of resistance to this compound?
A14: The provided articles do not discuss resistance mechanisms specific to this compound.
Q15: What are the potential adverse effects associated with this compound use in children?
A17: A study analyzing adverse events related to pediatric this compound exposure revealed that most adverse events were associated with overdose. [] The most commonly reported effects involved the central nervous and autonomic systems, such as ataxia and tachycardia.
Q16: Does combining this compound with other medications pose any risks?
A18: this compound is primarily metabolized by CYP2D6, making it susceptible to interactions with drugs that inhibit this enzyme. [] Co-administration with CYP2D6 inhibitors, such as Paroxetine, can lead to increased this compound levels and potentially enhance the risk of adverse effects.
Q17: Are there any specific drug delivery systems being explored for this compound?
A19: One study investigated formulating this compound Hydrobromide as extended-release micropellets by complexing the drug with ion exchange resins and coating them with ethyl cellulose. [] This approach aimed to achieve prolonged drug release and potentially improve patient compliance.
Q18: What analytical techniques are commonly used to quantify this compound and its metabolites?
A20: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and mass spectrometry (MS), [, ] are frequently employed for quantifying this compound and its metabolites in biological samples.
Q19: Beyond HPLC, have other analytical methods been explored for this compound quantification?
A21: Yes, researchers have explored spectrophotometric methods, such as ratio difference spectrophotometry, for quantifying this compound in combination with other drugs like Guaifenesin and Diphenhydramine Hydrochloride in tablet formulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.